4,5-dihydro-1,2-oxazol-3-amine
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Overview
Description
4,5-dihydro-1,2-oxazol-3-amine is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of an amino group at the 3-position and the partially saturated isoxazole ring contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-1,2-oxazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydroxylamine with β-ketoesters or β-diketones, followed by cyclization to form the isoxazole ring . Another approach involves the use of nitrile oxides and alkenes or alkynes in a 1,3-dipolar cycloaddition reaction . These reactions often require catalysts such as copper (I) or ruthenium (II) to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that minimize the use of hazardous reagents and maximize yield. Microwave-assisted synthesis and continuous-flow reactors are examples of modern techniques that can be employed to enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5-dihydro-1,2-oxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oximes or nitrile oxides.
Reduction: Reduction of the isoxazole ring can yield amino alcohols.
Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as tert-butyl nitrite or isoamyl nitrite are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitrile oxides.
Reduction: Formation of amino alcohols.
Substitution: Formation of substituted isoxazoles.
Scientific Research Applications
4,5-dihydro-1,2-oxazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-dihydro-1,2-oxazol-3-amine involves its interaction with specific molecular targets. For example, it can react with nucleophilic amino acid residues in proteins, leading to the formation of covalent bonds and inactivation of the target enzyme . This mechanism is particularly relevant in the context of its potential use as an enzyme inhibitor in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroisoxazole: Lacks the amino group at the 3-position, resulting in different reactivity and applications.
Isoxazole: Fully unsaturated ring, leading to distinct chemical properties and uses.
3,5-Disubstituted Isoxazoles: Differ in the substitution pattern, affecting their biological activities and synthetic applications.
Uniqueness
4,5-dihydro-1,2-oxazol-3-amine is unique due to the presence of both an amino group and a partially saturated isoxazole ring. This combination imparts specific reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
4,5-dihydro-1,2-oxazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O/c4-3-1-2-6-5-3/h1-2H2,(H2,4,5) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZOKPQZEPSMFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CON=C1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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